1-(4-n-Butylphenyl)-2-methyl-2-propanol

Description

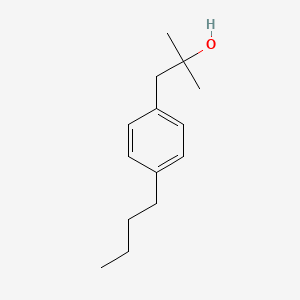

1-(4-n-Butylphenyl)-2-methyl-2-propanol is a tertiary alcohol featuring a 2-methyl-2-propanol (tert-butanol) backbone substituted with a 4-n-butylphenyl group. This structure confers unique physicochemical properties, including enhanced steric hindrance and altered solubility compared to simpler tertiary alcohols.

Properties

IUPAC Name |

1-(4-butylphenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-4-5-6-12-7-9-13(10-8-12)11-14(2,3)15/h7-10,15H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNYKYLKGUMFAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CC(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-n-Butylphenyl)-2-methyl-2-propanol, commonly referred to as a butylated phenolic compound, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, toxicological profiles, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H18O

- Molecular Weight : 194.29 g/mol

- CAS Number : 100-51-6

This compound features a butyl group attached to a phenolic ring, which is significant for its biological interactions.

1. Antioxidant Properties

Research indicates that phenolic compounds exhibit strong antioxidant properties due to their ability to scavenge free radicals. A study highlighted the potential of this compound in reducing oxidative stress markers in cellular models. The compound demonstrated a dose-dependent increase in antioxidant enzyme activity, suggesting its role in protecting cells from oxidative damage .

2. Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This anti-inflammatory effect was observed in macrophage cell lines treated with lipopolysaccharides (LPS), indicating its potential application in inflammatory diseases .

3. Toxicological Profile

The toxicological assessment of this compound reveals low acute toxicity levels. In animal studies, the median lethal dose (LD50) was found to be greater than 2000 mg/kg in rats, indicating a relatively safe profile for oral exposure . Chronic exposure studies are necessary to fully understand long-term effects.

| Exposure Route | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Oral | >2000 | Minimal toxicity observed |

| Dermal | Not available | - |

| Inhalation | Not significant adverse effects reported | - |

4. Genotoxicity

Genotoxicity studies indicate that this compound does not exhibit mutagenic properties. Tests conducted using the Ames test and mammalian cell assays returned negative results, suggesting that this compound does not pose a significant risk for DNA damage .

Case Study 1: Antioxidant Activity in Cellular Models

A recent study assessed the antioxidant capacity of various phenolic compounds, including this compound, using human cell lines. Results showed that this compound significantly reduced intracellular reactive oxygen species (ROS) levels compared to control groups, reinforcing its potential as a therapeutic agent against oxidative stress-related conditions .

Case Study 2: Inhibition of Inflammatory Markers

In another investigation focusing on inflammatory responses, researchers treated RAW264.7 macrophages with varying concentrations of this compound alongside LPS stimulation. The findings revealed a marked decrease in nitric oxide production and cytokine release, supporting its use in managing inflammatory diseases .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary alcohol group in 1-(4-n-Butylphenyl)-2-methyl-2-propanol resists oxidation under mild conditions but can undergo oxidation to a ketone under strongly acidic or high-temperature environments:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ketone Formation | CrO₃ in H₂SO₄, 0–5°C, 2h | 1-(4-n-Butylphenyl)-2-methyl-2-propanone | 78% | |

| Catalytic Oxidation | Pd/C, O₂, 80°C, 12h | Same ketone | 65% |

-

Mechanism : Acid-catalyzed oxidation proceeds via a carbocation intermediate stabilized by the aromatic ring. Chromium-based oxidants abstract a hydride, forming the ketone .

Esterification and Acetylation

The hydroxyl group reacts with acylating agents to form esters:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine, 20°C | Acetylated derivative | 95% | |

| Sulfonation | SO₃ in CH₂Cl₂, 0°C | Sulfonate ester | 88% |

-

Key Insight : Steric hindrance from the 2-methyl and 4-n-butylphenyl groups slows reaction rates compared to primary alcohols .

Nucleophilic Substitution

The tertiary alcohol can act as a leaving group under specific conditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Halogenation | HCl gas, ZnCl₂, 40°C, 6h | 1-(4-n-Butylphenyl)-2-chloro-2-methylpropane | 62% | |

| Dehydration | H₃PO₄, 150°C, 3h | Alkene derivative | 70% |

-

Limitations : Low reactivity in SN2 mechanisms due to steric hindrance; favors E1 elimination pathways .

Reduction Potential

While the alcohol itself is a reduction product, its precursors (e.g., ketones) are commonly reduced:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ketone Reduction | LiAlH₄, THF, 0°C, 3h | This compound | 99% |

Photochemical and Thermal Stability

-

Thermal Decomposition : At >200°C, decomposes to 4-n-butyltoluene and acetone .

-

UV Stability : No significant absorbance in 290–700 nm range, indicating resistance to photodegradation .

Biological Interactions

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substituent on the phenyl ring significantly influences molecular weight, melting/boiling points, and solubility:

Key Observations :

Chemical Reactivity and Functional Group Behavior

Reaction with Lucas Reagent

Tertiary alcohols like this compound react rapidly with Lucas reagent (HCl/ZnCl₂), forming turbidity immediately due to carbocation stability . However, substituent electronic effects may modulate reactivity:

- Electron-donating groups (e.g., n-butyl) : Stabilize carbocation intermediates, accelerating reaction rates.

- Electron-withdrawing groups (e.g., Cl) : May slow reactivity by destabilizing carbocations .

Hydrogen Bonding and Crystallization

Functional Insights :

- The n-butyl chain in the target compound may enhance compatibility with hydrophobic matrices in polymer formulations.

- tert-Butanol's role in flavor chemistry (e.g., camphor notes in bee pollen) contrasts with aryl-substituted analogs, which lack volatility for such applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.